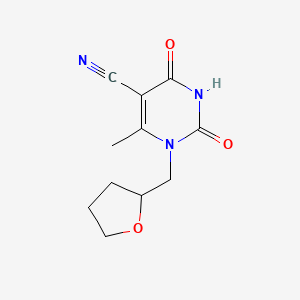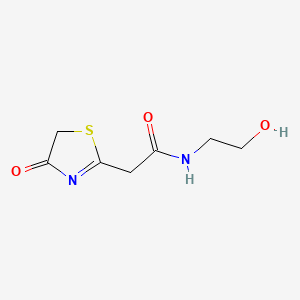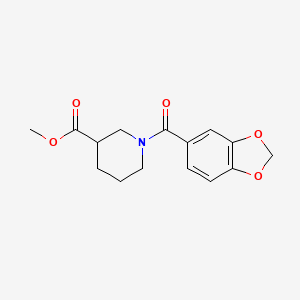
6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines or nitriles.
科学研究应用
6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidinecarbonitrile
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine
- Tetrahydro-2-furanylmethyl derivatives
Uniqueness
What sets 6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile apart is its unique combination of functional groups and structural features. The presence of both a tetrahydrofuran ring and a nitrile group in the same molecule provides distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
6-methyl-2,4-dioxo-1-(oxolan-2-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-7-9(5-12)10(15)13-11(16)14(7)6-8-3-2-4-17-8/h8H,2-4,6H2,1H3,(H,13,15,16) |
InChI 键 |
SMRYUSMTGAHRSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1CC2CCCO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B13376774.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B13376779.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
![N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376789.png)
![3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376793.png)
![3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376800.png)
![6-(3,4-Dimethoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376804.png)
![2-[2-(1H-indol-3-yl)ethyl]-3-oxo-N-phenyl-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376810.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13376817.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-ethyl-1H-pyrazol-1-yl}pyridine](/img/structure/B13376821.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13376822.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376845.png)

